2-Chloro-4-methylpyridine-3-sulfonyl chloride

Catalog No.
S907405
CAS No.
1208081-91-7
M.F
C6H5Cl2NO2S
M. Wt
226.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyridine-3-sulfonyl chloride

CAS Number

1208081-91-7

Product Name

2-Chloro-4-methylpyridine-3-sulfonyl chloride

IUPAC Name

2-chloro-4-methylpyridine-3-sulfonyl chloride

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3

InChI Key

OXCJAYGONSGGQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl

Agrochemical and Pharmaceutical Industries

Synthesis of Pyrimidine Derivatives

Production of Antihistamines and Antiarrythymics

Production of Specialty Chemicals

Derivatization Agent

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by its molecular formula C₇H₈ClNO₂S. It features a pyridine ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. This compound is notable for its reactivity due to the presence of the sulfonyl chloride, which can participate in various

The sulfonyl chloride group in 2-chloro-4-methylpyridine-3-sulfonyl chloride is highly reactive and can undergo several types of reactions:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, or thioethers.
  • Hinsberg Reaction: This compound can participate in the Hinsberg reaction, which is used to differentiate between primary, secondary, and tertiary amines by converting them into their corresponding sulfonamides .
  • Oxidative Reactions: In the presence of tertiary amines and oxygen, it can facilitate oxidative transformations leading to sulfonylethenamines .

While specific biological activity data for 2-chloro-4-methylpyridine-3-sulfonyl chloride is limited, compounds with similar structures often exhibit diverse biological activities. Sulfonyl chlorides are known for their potential as antimicrobial agents and have been explored for their ability to inhibit various enzymes. The reactivity of the sulfonyl chloride moiety may contribute to interactions with biological macromolecules.

The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride generally involves the following steps:

  • Starting Material Preparation: 4-Methylpyridine can be reacted with chlorosulfonic acid to introduce the sulfonyl group.
  • Chlorination: Chlorination can be achieved using thionyl chloride or phosphorus oxychloride under controlled conditions to yield the desired chlorinated product.
  • Isolation and Purification: The product is typically isolated through extraction methods and purified by recrystallization or chromatography .

2-Chloro-4-methylpyridine-3-sulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Due to its reactivity, it can be utilized in the development of new drugs targeting specific biological pathways.
  • Chemical Probes: This compound may act as a chemical probe in biochemical studies to investigate enzyme mechanisms or cellular processes.

Interaction studies involving 2-chloro-4-methylpyridine-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies are crucial for understanding how this compound can modify biological targets or participate in synthetic pathways. The dual role as an electrophile allows it to trap intermediates during reactions, which is significant in mechanistic studies.

Several compounds share structural similarities with 2-chloro-4-methylpyridine-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-3-pyridinesulfonyl chloridePyridine ring with a sulfonyl chlorideDifferent position of chlorine affects reactivity
4-MethylpyridineMethyl group on pyridine without sulfonyl chlorideLacks the reactive sulfonyl group
3-Aminopyridine-4-sulfonyl chlorideAmino group instead of chloroDifferent functional group leads to different reactivity
2-Aminopyridine-3-sulfonyl chlorideAmino group at position 2Reacts differently due to amino functionality

The presence of both chlorine and the sulfonyl group in 2-chloro-4-methylpyridine-3-sulfonyl chloride makes it particularly reactive compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions while also participating in oxidative transformations sets it apart from others lacking these functionalities.

XLogP3

2.2

Dates

Modify: 2023-08-16

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